molecular formula C10H10BrFO2 B1407435 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde CAS No. 1683547-39-8

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde

Cat. No. B1407435
CAS RN: 1683547-39-8
M. Wt: 261.09 g/mol
InChI Key: PDNHHRHBJFHMBB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a clear yellowish liquid after melting . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

Research conducted by Konuş et al. (2019) explored the synthesis of derivatives of benzaldehyde, including compounds related to 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde. These compounds demonstrated significant antioxidant capacity, good antibacterial activity towards Bacillus subtilis, and high antifungal activity against Aspergillus niger. Additionally, significant cytotoxic activity against breast adenocarcinoma cell line MCF-7 was observed, highlighting potential anticancer applications. Konuş et al. (2019).

Copolymerization and Material Science Applications

The works of Kharas et al. (2016, 2015) and Hussain et al. (2019) involve the synthesis and copolymerization of novel trisubstituted ethylenes, including derivatives of benzaldehyde, such as this compound. These studies detail the copolymerization processes with styrene, leading to the creation of novel materials with potential applications in various fields like material science. The research also includes analysis of the copolymers' composition, structure, and thermal properties. Kharas et al. (2016), Kharas et al. (2015), Hussain et al. (2019).

Synthesis Studies

Jian-bin (2012) and Longchao (2013) have conducted studies focusing on the synthesis of compounds related to this compound. These studies provide insights into the reaction conditions, yield optimization, and characterization of the synthesized products, contributing to the broader understanding of chemical synthesis processes. Jian-bin (2012), Longchao (2013).

Mechanism of Action

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is used for the preparation of benzimidazole derivatives, which are known to inhibit leukotriene production . Leukotrienes are inflammatory mediators, so inhibiting their production could have potential therapeutic effects.

Safety and Hazards

The compound may cause skin and serious eye irritation. After handling, it’s recommended to wash skin thoroughly. If it gets on the skin, wash with plenty of water. If eye irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-3-fluoro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHHRHBJFHMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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